Peroxiredoxin-5, mitochondrial, is a member of the peroxiredoxin family of antioxidant enzymes that play a crucial role in cellular defense against oxidative stress. Encoded by the PRDX5 gene located on chromosome 11 in humans, this enzyme is uniquely characterized by its atypical 2-cysteine structure and wide subcellular distribution, including localization in mitochondria, peroxisomes, the cytosol, and the nucleus. Its primary function involves the reduction of hydrogen peroxide and organic hydroperoxides, contributing to cellular redox homeostasis and protection against oxidative damage .
Peroxiredoxin-5 is derived from human tissues and is widely expressed across various cell types. The enzyme's gene, PRDX5, has been studied extensively for its involvement in various physiological and pathological processes, including neurodegeneration and cancer . The protein has been identified as an important antioxidant that helps mitigate cellular damage from reactive oxygen species .
Peroxiredoxin-5 belongs to the peroxiredoxin family of enzymes, specifically classified as an atypical 2-cysteine peroxiredoxin. This classification is based on its unique structural characteristics that differ from typical peroxiredoxins, which are usually composed of a thioredoxin domain and a C-terminal region. The atypical nature of Peroxiredoxin-5 is reflected in its distinct dimerization process and its ability to form a sulfenic acid intermediate during catalysis .
The synthesis of Peroxiredoxin-5 can be achieved through recombinant DNA technology. This involves cloning the PRDX5 gene into an expression vector, followed by transformation into suitable host cells (e.g., bacteria or yeast) for protein expression. The expressed protein can then be purified using chromatographic techniques.
Peroxiredoxin-5 exhibits a unique crystal structure characterized by an N-terminal domain and a distinctive alpha helix configuration that replaces the typical loop structure found in other peroxiredoxins. This structure allows for effective dimerization through close contact between alpha helices from different molecules .
Peroxiredoxin-5 catalyzes the reduction of hydrogen peroxide and organic hydroperoxides to water and alcohols through thiol-dependent mechanisms. The enzyme utilizes conserved cysteine residues at its active site to form sulfenic acids, which are subsequently reduced back to their active forms by thioredoxins.
The mechanism of action for Peroxiredoxin-5 involves its role as a scavenger of reactive oxygen species. Upon exposure to hydrogen peroxide or other peroxides, Peroxiredoxin-5 undergoes oxidation at its active site cysteine residues, forming sulfenic acid intermediates. These intermediates are then reduced back to their thiol form by interacting with thioredoxin or through intramolecular disulfide bond formation.
Peroxiredoxin-5 has significant implications in various fields of research:
Peroxiredoxin-5 (PRDX5) occupies a distinct evolutionary niche within the peroxiredoxin (PRDX) superfamily, classified as the sole atypical 2-Cys peroxiredoxin in mammals. Unlike typical 2-Cys PRDXs (PRDX1-4), which form obligate homodimers and utilize an intermolecular disulfide bond during catalysis, PRDX5 functions primarily as a monomer and forms an intramolecular disulfide bridge between its peroxidatic cysteine (Cys47) and resolving cysteine (Cys151). This mechanistic distinction arises from structural differences, including a unique alpha-helix replacing loop structures in the thioredoxin domain and divergent dimerization interfaces [1] [7] [9].
PRDX5 exhibits broader substrate specificity than other PRDX isoforms, reducing hydrogen peroxide (H2O2), alkyl hydroperoxides, and peroxynitrite (ONOO–) with high catalytic efficiency. Its second-order rate constants span 105–107 M−1s−1, with the highest affinity for peroxynitrite [1] [9]. The enzyme relies on thioredoxin (Trx) as its primary electron donor in both mitochondrial and cytosolic compartments [1] [8].
Table 1: Comparative Features of Mammalian Peroxiredoxin Isoforms
Isoform | Classification | Catalytic Mechanism | Primary Substrates | Rate Constants (M−1s−1) |
---|---|---|---|---|
PRDX1-4 | Typical 2-Cys | Intermolecular disulfide | H2O2, ROOH | 106–107 (H2O2) |
PRDX5 | Atypical 2-Cys | Intramolecular disulfide | H2O2, ROOH, ONOO– | 105 (H2O2), 107 (ONOO–) |
PRDX6 | 1-Cys | Glutathione-dependent | Phospholipid hydroperoxides | 104–105 |
The atypical 2-Cys peroxiredoxin family demonstrates remarkable evolutionary conservation from invertebrates to mammals, with significant variations in expression patterns and regulatory mechanisms. PRDX5 orthologs share a conserved catalytic triad (Glu50, Cys47, and Cys151 in humans) essential for peroxide reduction. In fish species like Sebastes schlegelii (Korean black rockfish) and Miichthys miiuy (miiuy croaker), PRDX5 retains the atypical 2-Cys mechanism but exhibits tissue-specific expression: high in muscle, liver, and kidney, with induction following bacterial challenge (Vibrio anguillarum), suggesting a role in innate immunity [2] [4].
Invertebrate PRDX5 orthologs reveal ancestral functions. Drosophila melanogaster PRDX5 extends lifespan by reducing oxidative damage, while the lugworm (Arenicola marina) mitochondrial PRDX5 preserves functional mitochondrial targeting sequences (MTS) [1] [3]. Strikingly, birds (Aves) exhibit complete gene loss of PRDX5, confirmed by genomic analyses and Western blotting of chicken tissues. The adjacent gene TRMT112 remains conserved, suggesting a targeted deletion event rather than chromosomal rearrangement [6].
Table 2: PRDX5 Orthologs Across Species
Species | Organism Type | Key Motifs | Tissue Expression | Functional Notes |
---|---|---|---|---|
Homo sapiens | Mammal | Cys47-Glu50-Cys151 | Ubiquitous | Broad subcellular distribution |
Sebastes schlegelii | Teleost fish | VPGAFTPGCSKTHLPG, DGTGLTCSL | Muscle > Liver, Kidney | Antioxidant defense in oxidative stress |
Drosophila melanogaster | Insect | Conserved catalytic cysteines | Neuronal tissues | Promotes longevity |
Gallus gallus | Bird | Gene absent | N/A | PRDX5 not detectable in tissues |
Mitochondrial localization of PRDX5 is mediated by an N-terminal mitochondrial targeting sequence (MTS), a 52-amino acid peptide cleaved upon mitochondrial import. This MTS is evolutionarily conserved in annelids (Arenicola marina), amphibians (Xenopus laevis), and most mammals, indicating strong selective pressure for mitochondrial antioxidant protection [3] [8]. The MTS features positively charged residues and an amphipathic alpha-helix, recognized by the Translocase of the Outer Membrane (TOM) complex [3] [5].
Notable exceptions exist in several mammalian lineages. Domestic pigs (Sus scrofa domesticus) and canids (e.g., dogs, Canis lupus familiaris) exhibit abolished mitochondrial targeting due to mutations. In canids, frameshift mutations disrupt the upstream translation initiation codon and introduce premature stop codons, eliminating the MTS. Experimental restoration of mitochondrial PRDX5 in dog cells (MDCK line) paradoxically increases susceptibility to peroxide-induced cytotoxicity, suggesting compensatory adaptations in species lacking mitochondrial PRDX5 [3] [5]. The giant panda (Ailuropoda melanoleuca) and northern elephant seal (Mirounga angustirostris), despite close phylogenetic relationships to canids, retain functional MTS, indicating independent loss events in carnivorans [5] [8].
Table 3: Mitochondrial Targeting Sequence Conservation
Species/Group | MTS Status | Molecular Basis | Functional Consequences |
---|---|---|---|
Human, mouse, rat | Functional | Preserved N-terminal MTS | Cytoprotection against mitochondrial ROS |
Lugworm (A. marina) | Functional | MTS cleavage confirmed | Ancestral mitochondrial targeting |
Pig (S. scrofa) | Absent | MTS not translated | PRDX5 restricted to cytosol/peroxisomes |
Canids (C. familiaris) | Absent | Frameshift/premature STOP codon | Loss correlated with increased ROS tolerance |
Birds | Gene lost | Complete PRDX5 deletion | No mitochondrial isoform possible |
The evolutionary trajectory of PRDX5 underscores its dual role as a housekeeping antioxidant and a context-dependent redox sensor. While its core enzymatic mechanism is conserved across >1 billion years of evolution, its subcellular targeting and expression reflect lineage-specific adaptations to oxidative stress landscapes. The absence in birds and loss of mitochondrial targeting in select mammals highlight the dynamic interplay between gene function and ecological pressures [3] [5] [6].
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